molecular formula C12H15BrClNO2 B2401502 ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride CAS No. 907953-10-0

ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Cat. No.: B2401502
CAS No.: 907953-10-0
M. Wt: 320.61
InChI Key: TVOMUUVIPGJZKH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The compound also contains an amino group, a bromine atom, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The ester functional group is introduced through esterification reactions using ethanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indene derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 2-amino-5-iodo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMUUVIPGJZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907953-10-0
Record name ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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